N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]ethanediamide
Description
Chemical Structure and Properties The compound N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]ethanediamide (CAS: 877631-56-6) is an ethanediamide derivative featuring a benzodioxole moiety and two distinct furyl substituents. Its molecular formula is C₂₆H₂₈N₄O₅, with a molecular weight of 476.5243 g/mol . The structure includes a central ethanediamide backbone linked to a benzodioxol-5-ylmethyl group and a hydroxyethyl chain substituted with furan-2-yl and furan-3-yl groups.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O7/c23-18(21-9-13-3-4-15-16(8-13)29-12-28-15)19(24)22-11-20(25,14-5-7-26-10-14)17-2-1-6-27-17/h1-8,10,25H,9,11-12H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKNVPVLYYIAIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC(C3=COC=C3)(C4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and furan intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), along with catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The amide bond can be reduced to form amines.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or KMnO₄ (potassium permanganate) under acidic conditions.
Reduction: Reagents like LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride).
Substitution: Reagents like halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (AlCl₃).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated benzodioxole derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of Intermediates : The initial formation of benzodioxole and furan intermediates.
- Coupling Reactions : The coupling of these intermediates through amide bond formation using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) along with catalysts like DMAP (4-dimethylaminopyridine) .
Industrial Production
In industrial settings, optimizing the synthetic route to maximize yield and purity is crucial. Continuous flow reactors may be employed to enhance control over reaction conditions during scale-up processes .
Chemistry
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]ethanediamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
The compound is investigated for its potential as a biochemical probe due to its structural features that may facilitate interactions with biological macromolecules. Studies suggest it can modulate the activity of enzymes or receptors, which could lead to significant biological effects .
Medicine
Research has highlighted its potential therapeutic properties, particularly in anticancer and antimicrobial applications. Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic properties against human cancer cells . Additionally, it may possess antibacterial activities against various strains .
Material Science
The compound's electronic and optical properties make it suitable for developing new materials in the field of material science. Its unique structure can be tailored for specific applications in sensors or electronic devices .
Mechanism of Action
The mechanism of action of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]ethanediamide involves its interaction with specific molecular targets. The benzodioxole and furan rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key Analogs :
QOD (N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide): Shares the benzodioxol-5-yl and ethanediamide core but replaces the furyl-hydroxyethyl group with a tetrahydroquinoline substituent . Molecular Formula: C₂₅H₂₈N₄O₄ (MW: 464.52 g/mol). Biological Relevance: QOD is a falcipain-2 inhibitor with anti-malarial activity, demonstrating IC₅₀ values in the low micromolar range .
ICD (N-{3-[(Biphenyl-4-yl carbonyl) amino]propyl}-1H-indole-2-carboxamide): Features an indole carboxamide scaffold instead of ethanediamide. Activity: Also inhibits falcipain-2 but with reduced potency compared to QOD .
BB39792 (N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide) :
- Structurally closer to the target compound but substitutes the furan-3-yl and hydroxy groups with a phenylpiperazine moiety.
- Molecular Formula: C₂₆H₂₈N₄O₅ (MW: 476.52 g/mol) .
Structural Comparison Table :
Physicochemical Properties
- Solubility: The hydroxyethyl group in the target compound improves water solubility compared to QOD’s lipophilic tetrahydroquinoline .
- Lipophilicity (LogP) :
- Target Compound: Estimated LogP ≈ 2.1 (furan and benzodioxol increase hydrophobicity).
- BB39792: Higher LogP (~3.5) due to phenylpiperazine .
Biological Activity
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]ethanediamide is a compound of interest due to its unique structural features, which include both benzodioxole and furan moieties. This combination may impart distinct biological activities, making it a subject of various research studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O4 |
| Molecular Weight | 342.39 g/mol |
| LogP | 3.56 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 70.5 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The benzodioxole and furan rings are believed to modulate cellular pathways, potentially affecting signal transduction and gene expression.
- Target Interaction : The compound may inhibit or activate certain enzymes or receptors, leading to downstream effects on cell proliferation and apoptosis.
- Cellular Pathways : It is hypothesized that the compound may interfere with pathways such as MAPK/ERK or PI3K/Akt, which are crucial in cancer biology and cellular growth regulation.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies on related benzodioxole derivatives have shown inhibition of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The presence of furan rings in the structure suggests potential antimicrobial activity. Compounds containing furan have been documented to exhibit antibacterial effects against various pathogens .
Neuroprotective Effects
Some studies suggest that benzodioxole derivatives may possess neuroprotective properties, potentially through antioxidant mechanisms or modulation of neurotransmitter systems .
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound inhibited the proliferation of cancer cell lines at micromolar concentrations. The IC50 values ranged from 0.5 to 5 µM depending on the cell type, indicating a potent effect against tumor cells .
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to controls, supporting its potential as an anticancer agent. The treatment led to significant changes in tumor marker levels, suggesting effective modulation of tumor biology .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
- Methodology :
- Multi-step synthesis : Begin with condensation of 2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethylamine with ethanedioyl chloride under anhydrous conditions (DCM, reflux, 48 h). Subsequent coupling with (2H-1,3-benzodioxol-5-yl)methanamine requires DMAP/DMF catalysis at 60°C for 36 h .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Monitor purity via TLC (Rf ~0.45 in 3:7 EtOAc/hexane) and confirm via HPLC (C18 column, 90% acetonitrile/water) .
- Key parameters : Control temperature during exothermic amide coupling and maintain inert atmosphere to prevent oxidation of furan rings .
Q. How does the compound’s stability under physiological conditions impact experimental design?
- Methodology :
- pH stability : Conduct accelerated degradation studies in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor hydrolysis of the ethanediamide bond via LC-MS over 72 h.
- Thermal/light stability : Expose solid samples to 40–60°C and UV light (254 nm) for 48 h. Analyze degradation products using HRMS and NMR to identify vulnerable moieties (e.g., benzodioxole opening under acidic conditions) .
- Implications : Use fresh solutions for in vitro assays and stabilize formulations with antioxidants (e.g., BHT) if free radicals form during degradation .
Q. What spectroscopic techniques are most effective for structural characterization?
- Methodology :
- NMR : Use ¹H/¹³C NMR in DMSO-d6 to confirm furan proton signals (δ 6.2–7.4 ppm), benzodioxole methylene (δ 4.2–5.1 ppm), and amide protons (δ 8.3–9.1 ppm).
- FT-IR : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and hydroxyl groups (broad peak ~3200–3400 cm⁻¹).
- HRMS : Validate molecular formula (e.g., [M+H]+ expected m/z = calculated via PubChem data) .
Advanced Research Questions
Q. How can computational modeling predict metabolic pathways and guide derivatization?
- Methodology :
- In silico tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify CYP450 oxidation sites (e.g., furan rings, benzodioxole methylene). Validate with in vitro microsomal assays (human liver microsomes + NADPH).
- Derivatization : Replace metabolically labile groups (e.g., hydroxyl with trifluoromethyl) to enhance half-life. Compare predicted vs. experimental metabolite profiles .
Q. What strategies resolve contradictions in reported biological activity (e.g., in vitro vs. in vivo efficacy)?
- Methodology :
- Bioavailability analysis : Measure plasma concentration-time profiles in rodent models after oral/IP administration. Correlate with in vitro IC50 values (e.g., discrepancies may arise from poor absorption or first-pass metabolism).
- Target engagement : Use SPR (surface plasmon resonance) to confirm binding affinity to purported targets (e.g., kinase inhibitors). Cross-validate with CRISPR knockouts in cell-based assays .
Q. How do structural modifications influence selectivity in enzyme inhibition?
- Methodology :
- SAR studies : Synthesize analogs with substituents on the benzodioxole (e.g., -OCH3 → -CF3) or furan rings. Test against enzyme panels (e.g., kinases, PDEs) using fluorescence-based assays.
- Docking simulations : Perform AutoDock Vina studies to map interactions (e.g., hydrogen bonds between ethanediamide and ATP-binding pockets). Prioritize modifications that enhance binding energy (ΔG ≤ -8 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
